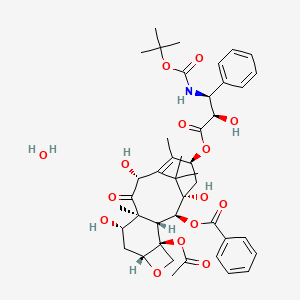

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

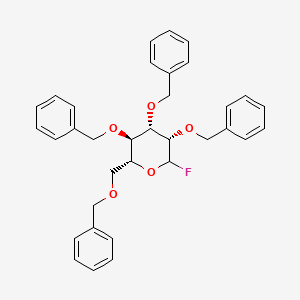

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a chemically modified derivative of sphingosine, a naturally occurring sphingolipid. This compound is notable for its role in various biochemical and pharmacological research applications, particularly due to its unique structural properties and biological activities .

Métodos De Preparación

The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine typically involves the protection of the hydroxyl group at the C-3 position of erythro-sphingosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as triethylamine. The protected erythro-sphingosine is then reacted with the silylating agent tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to introduce the TBDMS group at the C-3 position. The final product is obtained by deprotection of the TBDMS group using an acid such as trifluoroacetic acid (TFA) or hydrofluoric acid (HF).

Análisis De Reacciones Químicas

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Aplicaciones Científicas De Investigación

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is widely used in scientific research due to its unique properties and effects. It has been employed in:

Cell Culture Studies: To study the effects of sphingolipids on cell growth and differentiation.

Drug Delivery: As a component in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

Tissue Engineering: In the development of biomaterials for tissue engineering applications.

Cancer Research: To investigate the effects of sphingolipid metabolism on cancer cell growth and metastasis.

Mecanismo De Acción

The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine involves its interaction with various molecular targets and pathways. It acts as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets. This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .

Comparación Con Compuestos Similares

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be compared with other sphingosine derivatives, such as:

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Similar in structure but lacks the Fmoc group, which affects its biological activity and applications.

Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in various signaling pathways, but with different functional groups and biological roles.

This compound’s unique combination of the TBDMS and Fmoc groups distinguishes it from other sphingosine derivatives, providing specific advantages in research applications.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAJQRDYWOKNL-LKTVSZBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide](/img/structure/B1139703.png)

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)

![4-methyl-7-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1139719.png)